4-[4-(trifluoromethyl)phenyl]piperidin-4-ol hydrochloride
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Overview
Description
4-[4-(trifluoromethyl)phenyl]piperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring with a hydroxyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(trifluoromethyl)phenyl]piperidin-4-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde and piperidine.
Formation of Intermediate: The 4-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 4-[4-(trifluoromethyl)phenyl]piperidin-4-ol.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the 4-[4-(trifluoromethyl)phenyl]piperidin-4-ol to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(trifluoromethyl)phenyl]piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[4-(trifluoromethyl)phenyl]piperidin-4-one.
Reduction: Formation of 4-[4-(trifluoromethyl)phenyl]piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(trifluoromethyl)phenyl]piperidin-4-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethyl)phenyl]piperidin-4-ol hydrochloride involves its interaction with specific molecular targets:
Opioid Receptors: The compound binds to μ-opioid receptors, leading to analgesic effects.
Pathways: It modulates pain signaling pathways, reducing the perception of pain.
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Similar structure but with a chlorine atom instead of a hydroxyl group.
4-(trifluoromethyl)piperidine: Lacks the hydroxyl group, leading to different chemical properties.
Uniqueness
4-[4-(trifluoromethyl)phenyl]piperidin-4-ol hydrochloride is unique due to its specific combination of a trifluoromethyl group and a hydroxyl group on the piperidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1085946-41-3 |
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Molecular Formula |
C12H15ClF3NO |
Molecular Weight |
281.7 |
Purity |
95 |
Origin of Product |
United States |
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